molecular formula C11H13BO4 B13153066 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid

Cat. No.: B13153066
M. Wt: 220.03 g/mol
InChI Key: VQTZOVIRNSDFKU-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties

Chemical Reactions Analysis

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid involves its interaction with molecular targets such as enzymes. For instance, it inhibits leucyl-tRNA synthetase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts protein synthesis in mycobacteria, leading to their growth inhibition. The compound’s boron atom plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid can be compared with other benzoxaboroles, such as:

These compounds share the benzoxaborole core structure but differ in their specific functional groups and applications. The uniqueness of this compound lies in its potential antimicrobial activity and its specific interaction with leucyl-tRNA synthetase, distinguishing it from other benzoxaboroles.

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butanoic acid

InChI

InChI=1S/C11H13BO4/c13-10(14)6-2-4-8-3-1-5-9-7-16-12(15)11(8)9/h1,3,5,15H,2,4,6-7H2,(H,13,14)

InChI Key

VQTZOVIRNSDFKU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCCC(=O)O)O

Origin of Product

United States

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